1-Methyl-6-nitro-1H-indazole
Overview
Description
1-Methyl-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Transformations : The synthesis and transformation of compounds related to 1-Methyl-6-nitro-1H-indazole have been a subject of study. For example, N-methylation of 5-nitro-1H-indazole resulted in a mixture of 1-methyl-5(6)-nitroindazoles, which further undergo various chemical transformations. These processes are significant in the synthesis of complex heterocyclic compounds (El’chaninov, Aleksandrov, & Stepanov, 2018).
Crystal Structure Analysis : The crystal structure of compounds like 3-chloro-1-methyl-5-nitro-1H-indazole has been analyzed to understand their molecular configuration. Such studies are crucial for developing a deeper understanding of the physical and chemical properties of these compounds (Kouakou et al., 2015).
Molecular Structure Studies : The molecular structure of biologically active nitroindazoles, including variants of this compound, has been characterized using techniques like X-ray diffraction and NMR spectroscopy. Such studies are vital in medicinal chemistry for understanding the interaction of these compounds with biological systems (Cabildo et al., 2011).
Antibacterial and Antifungal Activities : Some derivatives of 6-nitro-1H-indazole have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. This research is crucial in the search for new therapeutic agents against various infectious diseases (Samadhiya et al., 2012).
Synthesis for Medicinal Applications : The synthesis of compounds like 2,3-diethyl-6-nitro-2H-indazole, related to this compound, has been explored for their potential as novel molecule-targeting angiogenesis inhibitors, which could have significant implications in cancer treatment (Zhongshi, 2010).
New Heterocyclic System Synthesis : Research has been conducted on the synthesis of new heterocyclic systems, like isoxazolo[4,3-e]indazole, starting from 1-methyl-5-nitro-1H-indazole. This research is fundamental in organic chemistry for developing new molecular frameworks with potential applications in various fields (Ghaemi & Pordel, 2016).
Mechanism of Action
Target of Action
1-Methyl-6-nitro-1H-indazole primarily targets Nitric Oxide Synthase (NOS), specifically the inducible and endothelial forms . NOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body .
Mode of Action
This compound interacts with its targets by inhibiting the production of NO . This inhibition occurs as this compound binds to the active site of NOS, preventing the conversion of L-arginine to L-citrulline, a process that normally produces NO .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthase pathway . By inhibiting NOS, this compound reduces the production of NO, which can affect various downstream effects such as vasodilation, neurotransmission, and immune response .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of NO production . This can lead to changes in blood vessel dilation, neurotransmission, and immune response. In macrophages, for example, the reduction of NO can affect their tumoricidal and bactericidal actions .
Biochemical Analysis
Biochemical Properties
They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Cellular Effects
Indazole derivatives have been shown to have a wide range of effects on various types of cells and cellular processes . For instance, some indazole derivatives have shown inhibitory activity against certain cell lines .
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of indazole derivatives have been studied in various in vitro and in vivo studies .
Dosage Effects in Animal Models
Indazole derivatives have been studied in animal models, and their effects can vary with different dosages .
Metabolic Pathways
Indazole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indazole derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-methyl-6-nitroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-8-4-7(11(12)13)3-2-6(8)5-9-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWHJYXETJCCPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218628 | |
Record name | 1H-Indazole, 1-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-23-3 | |
Record name | 1-Methyl-6-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-6-nitroindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6850-23-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazole, 1-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-6-nitroindazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A5CDA4RL3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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